molecular formula C21H18N4O4 B2425415 methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105225-45-3

methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2425415
CAS No.: 1105225-45-3
M. Wt: 390.399
InChI Key: KRCZBWXGIDJKPW-UHFFFAOYSA-N
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Description

The compound, methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate, is a complex organic molecule with potential applications in various fields of scientific research. Its intricate structure, comprising a furan ring, a pyrazolo[3,4-d]pyridazine core, and a phenyl group, makes it an interesting subject for study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate typically involves multiple steps, starting with the formation of the core pyrazolo[3,4-d]pyridazine structure. The cyclopropyl and phenyl groups are then introduced through various substitution reactions. Methylation and esterification processes follow, leading to the final compound. Specific reaction conditions include the use of organic solvents, controlled temperature environments, and catalytic agents to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods to larger volumes. This requires optimizing reaction conditions to ensure consistency, yield, and purity. Large-scale reactors, continuous flow processes, and automated systems are typically employed to handle the increased production demand while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where specific functional groups such as the furan ring or the pyrazolo[3,4-d]pyridazine core may be oxidized.

  • Reduction: : Reduction reactions can alter the compound's carbonyl groups, potentially modifying its biological activity.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used, enabling modifications to different parts of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products from these reactions depend on the specific functional groups targeted and the conditions employed. For instance, oxidation may result in the formation of ketones or aldehydes, while reduction might lead to alcohol derivatives.

Scientific Research Applications

Methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate has broad scientific research applications:

  • Chemistry: : Used in the study of reaction mechanisms, organic synthesis, and chemical modifications.

  • Biology: : Investigated for its potential biological activity and interaction with cellular pathways.

  • Medicine: : Explored for potential therapeutic applications, particularly in drug development for its unique structural properties.

  • Industry: : Utilized in the development of specialized materials or as a precursor in various chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazolo[3,4-d]pyridazine rings facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can influence various cellular pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate: is unique in its specific structural arrangement.

  • Other pyrazolo[3,4-d]pyridazine derivatives: : Share the core structure but differ in substituents, influencing their properties and applications.

  • Furan-based compounds: : Variations in the furan ring structure can result in different chemical behaviors and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct properties not found in other similar compounds.

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Properties

IUPAC Name

methyl 5-[(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-28-21(27)17-10-9-15(29-17)12-24-20(26)19-16(18(23-24)13-7-8-13)11-22-25(19)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZBWXGIDJKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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